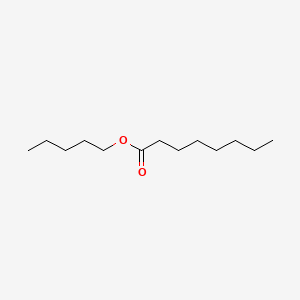

Pentyl octanoate

Description

Properties

IUPAC Name |

pentyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-3-5-7-8-9-11-13(14)15-12-10-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWGZSBNFSBUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060932 | |

| Record name | Octanoic acid, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a fruity, orris odour | |

| Record name | Pentyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-Amyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/221/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerol, water, 1 ml in 7 ml 80% alcohol (in ethanol) | |

| Record name | n-Amyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/221/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.8562 | |

| Record name | n-Amyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/221/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

638-25-5 | |

| Record name | Pentyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl octanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KWP15429R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-34 - -35 °C | |

| Record name | Pentyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pentyl Octanoate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl octanoate (CAS No. 638-25-5), also known as amyl octanoate, is an organic compound classified as a fatty acid ester.[1] It is formed from the condensation of octanoic acid and pentan-1-ol.[2] This colorless to pale yellow liquid is characterized by a distinct fruity odor and is utilized in the flavor and fragrance industries.[2][3] This technical guide provides a detailed examination of its chemical properties, structure, and relevant experimental protocols.

Chemical Structure and Identification

This compound's structure consists of a pentyl group attached to an octanoate group.[3] Its fundamental identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[2][4] |

| Synonyms | Amyl octanoate, Amyl caprylate, n-Amyl caprylate, Octanoic acid, pentyl ester[2][3][4] |

| CAS Number | 638-25-5[4] |

| Molecular Formula | C₁₃H₂₆O₂[3][4] |

| SMILES | CCCCCCCC(=O)OCCCCC[2][3] |

| InChI | InChI=1S/C13H26O2/c1-3-5-7-8-9-11-13(14)15-12-10-6-4-2/h3-12H2,1-2H3[2][3][4] |

| InChIKey | GJWGZSBNFSBUPX-UHFFFAOYSA-N[2][3][4] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application and handling.

| Property | Value | Source |

| Molecular Weight | 214.34 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid with a fruity odor | [2][3] |

| Melting Point | -34 to -35 °C | [2][5] |

| Boiling Point | 261 °C | [5] |

| Density | 0.855 - 0.860 g/mL | [2][5] |

| Refractive Index | 1.425 - 1.429 | [2] |

| Solubility | Soluble in alcohol and most fixed oils; slightly soluble in propylene glycol; insoluble in glycerol and water. | [2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common method for synthesizing this compound is through Fischer esterification. This acid-catalyzed reaction involves refluxing octanoic acid with pentan-1-ol.

Materials:

-

Octanoic acid

-

Pentan-1-ol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine octanoic acid and a slight excess of pentan-1-ol in toluene.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the remaining acid with a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Chemical Synthesis Pathway

Caption: Synthesis of this compound via Fischer Esterification.

Spectroscopic Data

Mass spectrometry is a key analytical technique for the identification of this compound. The electron ionization (EI) mass spectrum of this compound is available in public databases such as the NIST WebBook.[4] Researchers should refer to these resources for detailed fragmentation patterns and spectral data.

Applications and Safety

This compound is primarily used as a flavoring agent in the food industry and as a fragrance component in cosmetics and personal care products.[2][3] It is generally regarded as safe (GRAS) for its intended use in food.[2] However, as with any chemical, it should be handled with appropriate care in a laboratory setting to avoid potential irritation.[3]

References

- 1. Showing Compound this compound (FDB015075) - FooDB [foodb.ca]

- 2. This compound | C13H26O2 | CID 61185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 638-25-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Pentyl Octanoate: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl octanoate (CAS Number: 638-25-5) is a fatty acid ester with significant applications in the flavor, fragrance, and cosmetic industries.[1] Its lipophilic nature and metabolic relationship to medium-chain fatty acids also make it a molecule of interest for researchers in drug development and metabolic studies. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its chemical and enzymatic synthesis, and methods for its analysis. Furthermore, this guide explores its potential applications in drug delivery and its role in lipid metabolism, offering a valuable resource for scientists investigating fatty acid esters.

Chemical and Physical Properties

This compound, also known as amyl octanoate, is the ester formed from the condensation of octanoic acid and n-pentanol.[1][2] It is a colorless liquid with a characteristic fruity aroma.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 638-25-5[1][2][3][4][5][6][7] |

| Molecular Formula | C13H26O2[1][2][3][4][5] |

| IUPAC Name | This compound[2][3] |

| InChI | InChI=1S/C13H26O2/c1-3-5-7-8-9-11-13(14)15-12-10-6-4-2/h3-12H2,1-2H3[1][2][3][4][5] |

| InChIKey | GJWGZSBNFSBUPX-UHFFFAOYSA-N[1][2][3][4][5] |

| Canonical SMILES | CCCCCCCC(=O)OCCCCC[2][6] |

Table 2: Synonyms for this compound

| Common Synonyms |

| Amyl caprylate[1][2][3][6] |

| Amyl octanoate[1][2][3][6] |

| Amyl octoate[3] |

| n-Amyl caprylate[1][6] |

| n-Amyl n-octanoate[3] |

| n-Caprylic acid n-amyl ester[3] |

| Octanoic acid, pentyl ester[1][2][3][6] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 214.34 g/mol | [3][4] |

| Melting Point | -34 to -35 °C | [8][9] |

| Boiling Point | 260.2 °C | [6] |

| Density | 0.855 - 0.8562 g/cm³ | [8] |

| Refractive Index | 1.425 - 1.429 | [8] |

| Solubility | Soluble in alcohol and most fixed oils; slightly soluble in propylene glycol; insoluble in glycerol and water. | [8] |

| logP (Octanol/Water Partition Coefficient) | 4.080 (Crippen Method) | [10] |

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The classical approach is the Fischer esterification, while enzymatic synthesis using lipases offers a greener alternative with milder reaction conditions.

Chemical Synthesis: Fischer Esterification

The Fischer esterification involves the reaction of a carboxylic acid (octanoic acid) with an alcohol (n-pentanol) in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and driven to completion by removing water as it is formed, often using a Dean-Stark apparatus, or by using an excess of one of the reactants.[11][12][13]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine octanoic acid (1.0 mol), n-pentanol (1.2 mol), and an azeotropic solvent such as toluene.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mol) to the reaction mixture with stirring.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Caption: Fischer esterification of this compound.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis of esters using lipases offers high specificity and mild reaction conditions, making it an attractive "green" alternative to chemical methods. Immobilized lipases are often used to facilitate catalyst recovery and reuse.[1][3]

-

Reaction Setup: In a temperature-controlled shaker flask, combine octanoic acid (1.0 mol) and n-pentanol (1.0 mol) in a solvent-free system or a minimal amount of a non-polar organic solvent like isooctane.[1]

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym® 435) or lipase from Rhizomucor miehei, at a concentration of 5-10% by weight of the total substrates.[9]

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with continuous shaking (e.g., 150-200 rpm) for a specified period (e.g., 24 hours).[1][9]

-

Monitoring: Monitor the conversion of the substrates by taking samples at intervals and analyzing them by GC.

-

Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent and dried for reuse.

-

Purification: The liquid phase, containing this compound, can be purified by vacuum distillation to remove any unreacted starting materials.

Caption: Lipase-catalyzed synthesis of this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation: For quantification in biological matrices, a liquid-liquid extraction is typically performed. For example, a plasma sample can be mixed with a solvent system like pentane:diethyl ether (1:1 v/v) to extract the lipophilic components. An internal standard should be added for accurate quantification.

-

Derivatization (if necessary): For the analysis of the octanoate moiety from hydrolyzed this compound in biological samples, derivatization to a more volatile ester (e.g., methyl or isobutyl ester) may be necessary to improve chromatographic performance.[14]

-

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., HP-5MS), is suitable.[7]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the sample. For example, an initial temperature of 50°C held for 1 minute, then ramped to 320°C.[7]

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

-

Relevance and Applications in Drug Development and Research

The lipophilic nature of this compound and its metabolic precursor, octanoic acid, makes it relevant to several areas of drug development and biomedical research.

Drug Delivery Systems

This compound can be utilized as an oily phase in the formulation of drug delivery systems for poorly water-soluble drugs. Systems such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and oral bioavailability of lipophilic active pharmaceutical ingredients (APIs).[10][15]

-

Oil Phase Preparation: Dissolve the lipophilic drug in this compound.

-

Aqueous Phase Preparation: Dissolve a hydrophilic surfactant (e.g., Tween 80) in deionized water.

-

Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under high-shear mixing to form a coarse emulsion.

-

Nanoemulsion Formation: Subject the coarse emulsion to high-energy homogenization (e.g., high-pressure homogenization or ultrasonication) to reduce the droplet size to the nanometer range.

-

Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Caption: Workflow for nanoemulsion formulation.

Lipid Metabolism and Signaling

Octanoic acid, the carboxylic acid component of this compound, is a medium-chain fatty acid that is readily metabolized by cells. Studies have shown that octanoate can influence glucose and palmitate utilization and is incorporated into triglycerides.[16] Fatty acids and their derivatives can also act as signaling molecules, for instance, by activating peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.[17][18][19]

-

Cell Culture: Culture a hepatocyte cell line (e.g., HepG2) in a suitable medium.

-

Treatment: Treat the cells with varying concentrations of this compound (solubilized with a suitable vehicle like BSA) for a defined period (e.g., 24 hours).

-

Lipid Staining: Fix the cells and stain for neutral lipids using Oil Red O or BODIPY.

-

Quantification: Quantify lipid accumulation by either extracting the dye and measuring its absorbance or by fluorescence microscopy and image analysis.

-

Gene Expression Analysis: Isolate RNA from the treated cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipid metabolism (e.g., PPARα, SREBP-1c, FASN).

Caption: Potential PPAR signaling pathway activation.

Cytotoxicity Assessment

As with any compound intended for potential therapeutic or biomedical application, it is crucial to assess its cytotoxicity. Standard in vitro assays can be employed for this purpose.

-

Cell Seeding: Seed a suitable cell line (e.g., normal human keratinocytes or a relevant cell line for the intended application) in a 96-well plate and allow them to attach and grow.[2]

-

Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24 hours).

-

Neutral Red Staining: Remove the treatment medium and incubate the cells with a medium containing neutral red dye. Viable cells will take up the dye into their lysosomes.

-

Dye Extraction: Wash the cells and then extract the dye from the viable cells using a destain solution (e.g., a mixture of ethanol and acetic acid).

-

Quantification: Measure the absorbance of the extracted dye using a plate reader. The amount of dye retained is proportional to the number of viable cells.

-

Data Analysis: Calculate the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Conclusion

This compound is a well-characterized fatty acid ester with established applications and significant potential for further research. This guide provides a foundational understanding of its properties, synthesis, and analysis, along with detailed protocols that can be adapted for various research purposes. For scientists in drug development, the lipophilic nature of this compound offers opportunities in formulation science, while its metabolic relevance provides a tool for investigating lipid metabolism and related signaling pathways. Further research into the specific biological effects of this compound is warranted to fully elucidate its potential in biomedical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Fatty acids differentially regulate hepatic cholesteryl ester formation and incorporation into lipoproteins in the liver of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipidomic profiling of the hepatic esterified fatty acid composition in diet-induced nonalcoholic fatty liver disease in genetically diverse Collaborative Cross mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]

- 14. researchgate.net [researchgate.net]

- 15. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of nanoparticles on transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Enigmatic Presence of Pentyl Octanoate in the Aromatic World of Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl octanoate, an ester recognized for its characteristic fruity and floral aroma, is a naturally occurring volatile compound found in a variety of plant essential oils. While its presence contributes to the complex scent profiles of these oils, its quantitative occurrence and biosynthetic origins are not extensively documented across the botanical spectrum. This technical guide provides a comprehensive overview of the natural occurrence of this compound in essential oils, detailing available quantitative data, the analytical methodologies employed for its detection and quantification, and a putative biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in the chemical composition and potential applications of essential oils.

Natural Occurrence and Quantitative Data

The presence of this compound has been identified in the essential oils of various fruits and flowers, contributing to their unique aromatic bouquets. However, comprehensive quantitative data on its concentration across a wide range of essential oils remains limited in the scientific literature. The following table summarizes the available quantitative data for the natural occurrence of this compound.

| Plant Species | Cultivar(s) | Plant Part | Essential Oil Extraction Method | Analytical Method | Concentration of this compound (µg/kg) | Reference |

| Malus domestica | 40 different cultivars | Peel | Headspace Solid-Phase Microextraction (HS-SPME) | Gas Chromatography-Mass Spectrometry (GC-MS) | 0 - 245.97 | [1] |

| Musa sapientum (Banana) | Not Specified | Fruit | Not Specified | Not Specified | Data not available | |

| Psidium guajava (Guava) | Not Specified | Fruit | Not Specified | Not Specified | Data not available | |

| Osmanthus fragrans | Not Specified | Flower | Not Specified | Not Specified | Data not available | |

| Matricaria recutita (Chamomile) | Not Specified | Flower | Not Specified | Not Specified | Data not available |

Experimental Protocols

The identification and quantification of this compound in essential oils are primarily achieved through chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most powerful and commonly employed method. The following sections detail a typical experimental protocol based on methodologies reported in the literature for the analysis of volatile esters in plant materials.[1][2]

Essential Oil Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and simple method for the extraction of volatile and semi-volatile compounds from a sample's headspace.[1]

-

Sample Preparation: A known quantity of the plant material (e.g., fruit peel, flower petals) is placed in a sealed headspace vial. For quantitative analysis, an internal standard is often added.

-

Extraction: The vial is incubated at a specific temperature for a set time to allow volatile compounds to equilibrate in the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace to adsorb the analytes.

-

Desorption: The SPME fiber is withdrawn and inserted into the hot injection port of a gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the GC column.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

-

Gas Chromatography (GC):

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5MS, 5% phenyl methyl siloxane) is typically used for the separation of volatile compounds.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

-

Injector: The injector is operated in splitless mode to maximize the transfer of analytes to the column, which is crucial for trace analysis.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating mass spectra.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra over a specific m/z range (e.g., 35-500 amu).

-

Compound Identification and Quantification

-

Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of an authentic reference standard. The mass spectrum of this compound will show characteristic fragment ions that can be used for confirmation. Publicly available mass spectral libraries (e.g., NIST) can also be used for tentative identification.

-

Quantification: For quantitative analysis, a calibration curve is constructed using known concentrations of a pure this compound standard. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration. The use of an internal standard is recommended to correct for variations in extraction efficiency and injection volume.

Signaling Pathways and Biosynthesis

The biosynthesis of esters in plants is a complex process that is not fully elucidated for all compounds. However, the general pathway involves the enzymatic esterification of an alcohol with an acyl-CoA.

Proposed Biosynthetic Pathway of this compound

The formation of this compound in plants is likely catalyzed by an alcohol acyltransferase (AAT) enzyme. These enzymes are part of the BAHD superfamily of acyltransferases. The biosynthesis can be conceptually broken down into two main precursor pathways: the formation of pentanol and the formation of octanoyl-CoA.

-

Pentanol Biosynthesis: Pentanol can be derived from the lipoxygenase (LOX) pathway, which acts on fatty acids.

-

Octanoyl-CoA Biosynthesis: Octanoyl-CoA is an intermediate in the fatty acid biosynthesis pathway.

-

Esterification: An alcohol acyltransferase (AAT) then catalyzes the condensation of pentanol and octanoyl-CoA to form this compound.

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Workflow for Analysis

The overall workflow for the analysis of this compound in essential oils involves sample preparation, extraction, chromatographic separation, and mass spectrometric detection and quantification.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring ester that contributes to the aromatic profile of certain essential oils. While its presence has been confirmed in plants like apples, a comprehensive quantitative understanding of its distribution across the plant kingdom is still lacking. The methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the accurate quantification of this and other volatile esters. Further research is warranted to elucidate the specific alcohol acyltransferases responsible for this compound biosynthesis in different plant species and to explore the full extent of its natural occurrence. Such knowledge will not only enhance our understanding of plant secondary metabolism but may also open new avenues for the utilization of essential oils in various industrial applications, including the development of novel therapeutic agents.

References

Pentyl Octanoate: A Volatile Player in Plant Metabolism and Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl octanoate, a fatty acid ester recognized as a plant metabolite, contributes to the characteristic aroma of various fruits and flowers. Beyond its role as a flavoring agent, emerging research on structurally related compounds suggests a potential, yet underexplored, function in plant defense and signaling. This technical guide provides a comprehensive overview of the current understanding of this compound in the context of plant biology. It covers its putative biosynthetic pathway, analytical methodologies for its quantification, known occurrences, and potential physiological roles, particularly in response to biotic and abiotic stress. This document aims to serve as a foundational resource for researchers investigating the multifaceted functions of plant-derived esters and their potential applications.

Introduction

Volatile organic compounds (VOCs) are crucial for plant communication with their environment, mediating interactions with pollinators, herbivores, and pathogens. Among the vast array of plant VOCs, esters of short- and medium-chain fatty acids are significant contributors to the flavor and fragrance of many fruits and flowers. This compound (also known as amyl octanoate), with its characteristic fruity aroma, is an octanoate ester formed from the formal condensation of octanoic acid and pentan-1-ol. While its presence has been identified in various plant species, its precise biological functions remain an active area of investigation. This guide synthesizes the available scientific literature to provide a detailed technical overview of this compound as a plant metabolite.

Biosynthesis of this compound

The biosynthesis of this compound in plants is not yet fully elucidated in a single, dedicated study. However, based on the well-established pathways for the formation of similar volatile esters, a putative biosynthetic route can be proposed. The synthesis is believed to be catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes facilitate the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA) thioester.

For this compound, the proposed precursors are pentan-1-ol and octanoyl-CoA .

Formation of Precursors

-

Octanoyl-CoA: Octanoic acid, a medium-chain fatty acid, is synthesized in the plastids. Through the action of acyl-activating enzymes, it is converted to its activated form, octanoyl-CoA.

-

Pentan-1-ol: The C5 alcohol, pentan-1-ol, is likely derived from the lipoxygenase (LOX) pathway . This pathway is responsible for the production of a group of C5 volatile compounds known as pentyl leaf volatiles (PLVs) , which are analogous to the more extensively studied C6 green leaf volatiles (GLVs). The LOX pathway is initiated by the oxygenation of polyunsaturated fatty acids, such as linoleic or linolenic acid, leading to the formation of hydroperoxides. These are then cleaved by hydroperoxide lyases to produce aldehydes, which can be subsequently reduced to alcohols by alcohol dehydrogenases.

The Esterification Step

The final step in the biosynthesis of this compound is the condensation of pentan-1-ol and octanoyl-CoA, catalyzed by an AAT. The specificity of different AATs for various alcohol and acyl-CoA substrates is a key determinant of the final ester profile of a plant tissue.

Spectroscopic Analysis of Pentyl Octanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry (MS) and infrared (IR) spectroscopic data for pentyl octanoate (C₁₃H₂₆O₂). The information presented herein is intended to support researchers and professionals in the fields of chemical analysis, quality control, and drug development in the identification and characterization of this compound. This document outlines the spectral data in tabular form, details the experimental protocols for data acquisition, and provides a visual representation of the analytical workflow.

Mass Spectrometry Data

Mass spectrometry of this compound provides critical information regarding its molecular weight and fragmentation pattern, which is essential for structural elucidation. The data presented below was obtained via Chemical Ionization (CI).

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 215.0 | 99.99 |

| 216.0 | 14.85 |

| 145.0 | 11.23 |

| 127.0 | 5.22 |

| 213.0 | 1.73 |

Data sourced from PubChem CID 61185[1]

Infrared Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key characteristic absorptions are the C=O (carbonyl) and C-O (ester) stretches.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2950 - 2850 | Strong | C-H Stretch (Alkyl) |

| 1750 - 1735 | Strong | C=O Stretch (Ester) |

| 1300 - 1000 | Strong | C-O Stretch (Ester) |

Note: The precise peak positions can vary slightly based on the specific experimental conditions and the physical state of the sample.

Experimental Protocols

Mass Spectrometry (Chemical Ionization)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with a chemical ionization source, such as a HITACHI M-80, was used.[1]

Sample Preparation:

-

A stock solution of this compound was prepared by dissolving the neat compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

A 100 µL aliquot of the stock solution was further diluted with 1 mL of the same solvent to achieve a final concentration suitable for analysis.

-

The final solution was filtered, if necessary, to remove any particulates and transferred to a 2 mL autosampler vial.

Data Acquisition:

-

The mass spectrometer was calibrated according to the manufacturer's specifications.

-

A reagent gas (e.g., methane or isobutane) was introduced into the ion source.

-

The prepared sample was introduced into the instrument, typically via direct infusion or through a gas chromatograph.

-

The sample molecules were ionized through proton transfer from the reagent gas ions.

-

The resulting ions were separated by the mass analyzer based on their mass-to-charge ratio and detected.

-

The mass spectrum was recorded, plotting the relative abundance of ions as a function of their m/z values.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To identify the functional groups present in this compound.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer equipped with an ATR accessory (e.g., DuraSamplIR II) was utilized.[1]

Sample Preparation:

-

The ATR crystal (typically diamond or germanium) was thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A background spectrum of the clean, empty ATR crystal was collected to account for atmospheric and instrumental interferences.

-

A small drop of neat this compound was placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition:

-

The sample was brought into firm contact with the ATR crystal using the instrument's pressure clamp.

-

The infrared spectrum of the sample was acquired by co-adding a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

The instrument's software automatically ratioed the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups in this compound.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample such as this compound.

Caption: Workflow for MS and IR analysis.

References

The Biological Role of Pentyl Octanoate in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl octanoate, a fatty acid ester composed of octanoic acid and 1-pentanol, is emerging as a molecule of interest in the study of fatty acid metabolism. While direct research on the ester is limited, its biological role is primarily dictated by the metabolic fates of its constituent components following enzymatic hydrolysis. This technical guide synthesizes the current understanding of how this compound is processed in the body and its subsequent influence on key metabolic pathways. Through the lens of its hydrolysis products, we explore its impact on cellular energy production, signaling cascades, and gene expression, with a particular focus on the role of octanoic acid as a medium-chain fatty acid and the metabolic contribution of 1-pentanol. This document provides a comprehensive overview of the metabolic pathways, experimental considerations for future research, and potential therapeutic implications.

Introduction

Fatty acid esters are a diverse class of molecules with varied roles in biology and industry. This compound, the ester of the medium-chain fatty acid (MCFA) octanoic acid and the primary alcohol 1-pentanol, is traditionally known for its use as a flavoring agent. However, its significance in the context of fatty acid metabolism warrants a deeper investigation. The metabolic impact of this compound is intrinsically linked to its breakdown into octanoic acid and 1-pentanol, each following distinct metabolic pathways with significant physiological consequences. This guide provides an in-depth analysis of the biological journey of this compound, from its initial hydrolysis to the downstream effects of its metabolites on cellular and systemic energy homeostasis.

Metabolism of this compound

The primary step in the metabolism of this compound is its hydrolysis into octanoic acid and 1-pentanol, a reaction catalyzed by lipase enzymes. This process is analogous to the digestion of dietary triglycerides.

Enzymatic Hydrolysis

Lipases, particularly pancreatic lipase in the small intestine, are responsible for the cleavage of the ester bond in this compound[1][2]. This enzymatic action releases octanoic acid and 1-pentanol into the intestinal lumen for absorption. The efficiency of this hydrolysis is a critical determinant of the bioavailability of its constituent molecules.

Metabolic Fate of Octanoic Acid

Octanoic acid, as a medium-chain fatty acid, follows a distinct metabolic pathway compared to long-chain fatty acids.

-

Absorption and Transport: MCFAs are rapidly absorbed in the small intestine and transported directly to the liver via the portal vein, bound to albumin[3]. This contrasts with long-chain fatty acids, which are re-esterified into triglycerides and transported via the lymphatic system as chylomicrons.

-

Mitochondrial β-Oxidation: In the liver, octanoic acid can readily cross the inner mitochondrial membrane without the need for the carnitine shuttle system, a rate-limiting step for long-chain fatty acid oxidation. Once inside the mitochondrial matrix, it undergoes β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for ATP production or be used for ketogenesis.

Metabolic Fate of 1-Pentanol

The metabolic pathway of 1-pentanol is less directly linked to fatty acid metabolism.

-

Oxidation: 1-Pentanol is oxidized in the liver, first to its corresponding aldehyde by alcohol dehydrogenase, and then to valeric acid by aldehyde dehydrogenase[4].

-

Further Metabolism and Excretion: Valeric acid can then be further metabolized or excreted in the urine[4]. A key finding from in vivo studies in rats suggests that, unlike shorter-chain alcohols like ethanol and butanol, 1-pentanol does not appear to be significantly re-esterified to fatty acids in tissues such as the liver, lung, or pancreas[5]. This implies that the primary metabolic impact of this compound likely arises from the octanoic acid moiety.

-

Potential for Toxicity: At higher concentrations, 1-pentanol can exhibit toxicity, potentially through membrane-damaging effects and impairment of mitochondrial function[6][7][8][9][10].

Signaling Pathways Influenced by Octanoic Acid

The liberation of octanoic acid from this compound can influence cellular signaling, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

PPAR Activation

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in fatty acid and carbohydrate metabolism.

-

PPARα and PPARγ Activation: Studies have shown that medium-chain fatty acids, including octanoic acid, can act as ligands for PPARα and PPARγ, although they are generally considered weak activators compared to longer-chain fatty acids[11][12]. Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid uptake and β-oxidation. PPARγ is a key regulator of adipogenesis and insulin sensitivity.

Data Presentation

Table 1: Effects of Octanoic Acid on Metabolic Parameters

| Parameter | Organism/Cell Type | Concentration of Octanoate | Observed Effect | Reference |

| Triglyceride Synthesis | Isolated Rat Adipocytes | < 0.5 mM | Stimulatory | [13] |

| Isolated Rat Adipocytes | > 1 mM | Marked depression of fatty acid synthesis from glucose | [13] | |

| Glucose Conversion to CO2 | Isolated Rat Adipocytes | < 0.5 mM | Stimulatory | [13] |

| PPARα Activation | COS-7 Cells | 50 µM | Weak activation | [11] |

| PPARγ Activation | COS-7 Cells | 50 µM | Weak activation | [11] |

Experimental Protocols

In Vitro Cell Culture Studies with Fatty Acid Esters

This protocol can be adapted to study the effects of this compound on various cell lines, such as hepatocytes (e.g., HepG2) or adipocytes (e.g., 3T3-L1).

Objective: To assess the impact of this compound on cellular lipid accumulation, gene expression, and signaling pathways.

Materials:

-

Cell line of interest (e.g., HepG2)

-

Complete culture medium

-

This compound

-

Bovine serum albumin (BSA), fatty acid-free

-

Solvent for this compound (e.g., ethanol or DMSO)

-

Reagents for lipid extraction (e.g., Folch method)

-

Kits for quantifying triglycerides and other lipids

-

Reagents for RNA isolation and quantitative real-time PCR (qRT-PCR)

-

Antibodies for Western blotting to analyze protein expression and signaling pathway activation

Procedure:

-

Preparation of this compound-BSA Complex:

-

Dissolve this compound in a minimal amount of ethanol.

-

Prepare a solution of fatty acid-free BSA in serum-free culture medium.

-

Slowly add the this compound solution to the BSA solution while stirring to allow for complex formation. This improves solubility and cellular uptake.

-

Incubate at 37°C for at least 30 minutes.

-

-

Cell Treatment:

-

Plate cells and allow them to reach the desired confluency.

-

Replace the culture medium with a medium containing the this compound-BSA complex at various concentrations.

-

Include a vehicle control (BSA with the solvent used for this compound).

-

Incubate for the desired time period (e.g., 24, 48 hours).

-

-

Analysis:

-

Lipid Accumulation: Harvest cells, extract lipids using the Folch method, and quantify intracellular triglyceride levels using a commercial kit.

-

Gene Expression Analysis: Isolate total RNA and perform qRT-PCR to analyze the expression of genes involved in fatty acid metabolism (e.g., CPT1, ACADM, PPARα, SREBP-1c).

-

Western Blotting: Analyze the protein levels and phosphorylation status of key signaling molecules (e.g., PPARα, AMPK).

-

In Vivo Administration and Metabolic Analysis in Rodent Models

This protocol outlines a general procedure for studying the in vivo metabolic effects of this compound in mice or rats.

Objective: To determine the impact of this compound administration on plasma lipid profiles, liver and adipose tissue metabolism, and gene expression.

Materials:

-

Laboratory rodents (e.g., C57BL/6 mice)

-

This compound

-

Vehicle for oral gavage (e.g., corn oil)

-

Equipment for blood collection and tissue harvesting

-

Kits for measuring plasma triglycerides, cholesterol, and free fatty acids

-

Reagents for lipid extraction from tissues

-

Equipment for gas chromatography-mass spectrometry (GC-MS) for fatty acid analysis

-

Reagents for RNA isolation and qRT-PCR from tissues

Procedure:

-

Animal Acclimation and Diet:

-

Acclimate animals to the housing conditions and a standard chow diet.

-

-

This compound Administration:

-

Prepare a solution of this compound in the vehicle (e.g., corn oil).

-

Administer this compound or vehicle to the animals daily via oral gavage for a specified period (e.g., 2-4 weeks).

-

-

Sample Collection:

-

At the end of the treatment period, collect blood samples for plasma analysis.

-

Euthanize the animals and harvest tissues of interest (liver, adipose tissue).

-

-

Analysis:

-

Plasma Analysis: Measure plasma levels of triglycerides, cholesterol, and free fatty acids.

-

Tissue Lipid Analysis: Extract lipids from liver and adipose tissue and quantify triglyceride content.

-

Fatty Acid Profiling: Analyze the fatty acid composition of plasma and tissue lipids using GC-MS to assess changes in specific fatty acid levels[14][15][16][17][18].

-

Gene Expression Analysis: Isolate RNA from liver and adipose tissue and perform qRT-PCR to examine the expression of genes involved in lipid metabolism.

-

Conclusion and Future Directions

The biological role of this compound in fatty acid metabolism is primarily understood through the actions of its hydrolysis products, octanoic acid and 1-pentanol. Octanoic acid, as a medium-chain fatty acid, provides a readily available energy source for the liver and can modulate gene expression through weak activation of PPARs. The contribution of 1-pentanol to fatty acid metabolism appears to be less direct, with its primary fate being oxidation and excretion.

Future research should focus on several key areas to provide a more complete understanding of this compound's biological role:

-

Direct Cellular Effects: Investigating the direct effects of intact this compound on cellular processes prior to hydrolysis.

-

Comparative Metabolomics: Conducting metabolomic studies to compare the metabolic profiles of cells or animals treated with this compound versus its individual components.

-

Long-term In Vivo Studies: Performing long-term in vivo studies to assess the chronic effects of this compound supplementation on metabolic health and disease models.

-

Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its bioavailability and tissue-specific effects.

By addressing these questions, the scientific community can build a more comprehensive picture of the biological significance of this compound and its potential applications in nutrition and therapeutics.

References

- 1. 3.44 Lipid Digestion in the Small Intestine | Nutrition Flexbook [courses.lumenlearning.com]

- 2. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.virginia.edu [med.virginia.edu]

- 4. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Formation of esterified fatty acids in rats administered 1-butanol and 1-pentanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Alcohol and mitochondria: a dysfunctional relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Oxidative Alcohol Metabolism on the Mitochondrial Permeability Transition Pore and Necrosis in a Mouse Model of Alcoholic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The effects of chronic ethanol consumption on hepatic mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lipidmaps.org [lipidmaps.org]

- 15. jfda-online.com [jfda-online.com]

- 16. nva.sikt.no [nva.sikt.no]

- 17. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

The Solubility Profile of Pentyl Octanoate: A Technical Guide for Researchers

An in-depth guide exploring the solubility of pentyl octanoate in various solvents, complete with quantitative data, detailed experimental protocols, and a conceptual overview of the factors influencing its dissolution.

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of this compound. This ester, known for its characteristic fruity fragrance, finds applications in various fields, and understanding its behavior in different solvents is crucial for formulation, purification, and analytical method development.

Quantitative Solubility of this compound

This compound, a fatty acid ester, is generally characterized by its lipophilic nature. This results in good solubility in organic solvents and very limited solubility in polar solvents like water. While specific experimental data for this compound is scarce in publicly available literature, a combination of predicted values, qualitative observations, and data from structurally similar esters allows for a comprehensive understanding of its solubility profile.

Table 1: Quantitative Solubility Data of this compound and Related Esters

| Solvent | This compound | Ethyl Octanoate | Butyl Octanoate | Pentyl Hexanoate |

| Water | ~0.0043 g/L (Predicted)[1][2] | 0.0701 mg/mL at 25 °C[3] | 3.517 mg/L at 25 °C (Estimated)[4] | Insoluble[5] |

| Ethanol (80%) | 1 mL in 7 mL[1] | - | - | 1 mL in 1 mL[6] |

| Ethanol (Pure) | Soluble[7] | Soluble[1][8] | Soluble[9] | Soluble[5][10] |

| Methanol | Soluble | Soluble[8] | Soluble | - |

| Acetone | Soluble | - | Soluble | Soluble[10] |

| Hexane | Soluble | Soluble | Soluble | Soluble[10] |

| Propylene Glycol | Slightly Soluble[1] | Slightly Soluble[3][7] | - | Soluble[6] |

| Glycerol | Insoluble[1] | Insoluble[3][7] | - | Insoluble[6] |

| Fixed Oils | Soluble[1] | Soluble[3] | - | Soluble[6] |

Note: "Soluble" indicates that the ester is miscible or dissolves to a significant extent, though precise quantitative values are not available in the cited literature. The data for related esters is provided for comparative purposes to estimate the behavior of this compound.

Factors Influencing the Solubility of this compound

The solubility of an ester like this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

-

Molecular Structure: this compound consists of a polar ester group (-COO-) and two nonpolar alkyl chains (a pentyl group and an octanoyl group). The long hydrocarbon chains make the molecule predominantly nonpolar.

-

Solvent Polarity:

-

Polar Solvents (e.g., Water, Glycerol): The nonpolar alkyl chains of this compound cannot effectively interact with the strong hydrogen bonding network of highly polar solvents like water and glycerol, leading to very low solubility.[11]

-

Protic Solvents (e.g., Ethanol, Methanol): These solvents have both a polar hydroxyl group and a nonpolar alkyl part. They can interact with the polar ester group of this compound via dipole-dipole interactions and with its alkyl chains through London dispersion forces, resulting in good solubility.

-

Aprotic Polar Solvents (e.g., Acetone): Acetone's polarity allows for favorable dipole-dipole interactions with the ester group, leading to good solubility.

-

Nonpolar Solvents (e.g., Hexane): The interactions between the nonpolar alkyl chains of this compound and nonpolar solvents like hexane are primarily London dispersion forces, which are favorable and lead to high solubility.[12]

-

-

Temperature: For most solid solutes, solubility increases with temperature. While this compound is a liquid at room temperature, an increase in temperature will generally enhance its miscibility with solvents by increasing the kinetic energy of the molecules and overcoming intermolecular forces.

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized experimental protocol for determining the solubility of a liquid ester like this compound in various organic solvents. This method is based on the isothermal shake-flask method, a reliable technique for solubility determination.

Materials and Equipment

-

This compound (high purity)

-

Solvents (e.g., ethanol, methanol, acetone, hexane) of analytical grade

-

Analytical balance

-

Thermostatic shaker or water bath with agitation

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials. The excess is crucial to ensure that a saturated solution is formed.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow for the separation of the undissolved this compound.

-

Alternatively, centrifuge the vials at a controlled temperature to accelerate phase separation.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed or temperature-equilibrated pipette.

-

Filter the aliquot through a syringe filter to remove any suspended micro-droplets of the undissolved ester.

-

Accurately dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as GC-FID.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mass fraction.

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Conceptual Signaling Pathway for Solubility

The process of dissolution can be conceptualized as a series of interactions and energy changes. The following diagram illustrates the key factors and their relationships in determining the solubility of an ester like this compound.

References

- 1. Ethyl octanoate [chembk.com]

- 2. Ester Dosage in the Laboratory - YesWeLab - Blog [blog.yeswelab.fr]

- 3. Ethyl octanoate | C10H20O2 | CID 7799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. butyl octanoate, 589-75-3 [thegoodscentscompany.com]

- 5. zhishangchem.com [zhishangchem.com]

- 6. Buy Pentyl hexanoate | 540-07-8 [smolecule.com]

- 7. labsolu.ca [labsolu.ca]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. CAS 589-75-3: Butyl octanoate | CymitQuimica [cymitquimica.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esters are a vital class of organic compounds, widely recognized for their characteristic fragrances and flavors, and extensively utilized in the food, cosmetic, and pharmaceutical industries. Their applications extend to serving as solvents, plasticizers, and precursors in various chemical syntheses. A thorough understanding of their nomenclature, synthesis, and characterization is paramount for professionals in research and development. This guide provides a comprehensive overview of the IUPAC nomenclature of pentyl octanoate and related esters, detailed experimental protocols for their synthesis, and methods for their characterization, with a focus on spectroscopic techniques.

IUPAC Nomenclature of Esters

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming esters, which are derived from a carboxylic acid and an alcohol.[1] The general structure of an ester is RCOOR', where R and R' are alkyl or aryl groups. The IUPAC nomenclature for esters follows a two-word naming convention.

The first part of the name is derived from the alcohol that forms the ester. The '-anol' suffix of the alcohol is replaced with '-yl'. For instance, the alkyl group from pentanol (CH₃(CH₂)₄OH) is termed 'pentyl'.

The second part of the name originates from the carboxylic acid. The '-oic acid' suffix of the carboxylic acid is replaced with '-oate'. For example, octanoic acid (CH₃(CH₂)₆COOH) becomes 'octanoate'.

Combining these, the ester formed from pentanol and octanoic acid is systematically named This compound .[2]

Physicochemical Properties of this compound and Related Esters

The physical and chemical properties of esters are influenced by their molecular weight and the branching of the alkyl chains. Generally, esters are colorless liquids with pleasant, fruity odors.[2] They are more volatile than carboxylic acids of similar molecular weight due to the absence of intermolecular hydrogen bonding between ester molecules. The tables below summarize key physicochemical data for this compound and a series of related esters, facilitating comparison.

Table 1: Physicochemical Properties of Alkyl Octanoates

| Ester Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Melting Point (°C) | Water Solubility |

| Methyl octanoate | Methyl octanoate | C₉H₁₈O₂ | 158.24 | 192-194[3] | 0.877[3] | -40[4] | Insoluble |

| Ethyl octanoate | Ethyl octanoate | C₁₀H₂₀O₂ | 172.27 | 206-208 | 0.867 | -48 to -47 | 70.1 mg/L[5] |

| Propyl octanoate | Propyl octanoate | C₁₁H₂₂O₂ | 186.29 | ~225 | ~0.865 | - | Insoluble |

| Butyl octanoate | Butyl octanoate | C₁₂H₂₄O₂ | 200.32 | 240-241[6] | 0.863-0.866[6] | -42.9[6] | Insoluble |

| This compound | This compound | C₁₃H₂₆O₂ | 214.34 | 261 | 0.860 | -35 | Insoluble |

| Hexyl octanoate | Hexyl octanoate | C₁₄H₂₈O₂ | 228.37 | 259-261[7] | 0.86[7] | - | Insoluble |

Table 2: Physicochemical Properties of Pentyl Alkanoates

| Ester Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Melting Point (°C) | Water Solubility |

| Pentyl acetate | Pentyl ethanoate | C₇H₁₄O₂ | 130.18 | 149 | 0.876 | -70.8 | Slightly soluble |

| Pentyl propanoate | Pentyl propanoate | C₈H₁₆O₂ | 144.21 | 168-169[8] | 0.873-0.874[8][9] | -73.1[2][10] | 0.81 g/L at 25°C |

| Pentyl butanoate | Pentyl butanoate | C₉H₁₈O₂ | 158.24 | 185-187[11] | 0.883 (at 0°C)[12] | -73.2[12] | 0.06 g/L at 20°C[13] |

| Pentyl pentanoate | Pentyl pentanoate | C₁₀H₂₀O₂ | 172.26 | ~206 | ~0.868 | - | Insoluble |

| Pentyl hexanoate | Pentyl hexanoate | C₁₁H₂₂O₂ | 186.29 | 226[1][14] | 0.858[1][14] | -47[1][14] | Insoluble[14] |

| This compound | This compound | C₁₃H₂₆O₂ | 214.34 | 261 | 0.860 | -35 | Insoluble |

Experimental Protocols for Ester Synthesis

The synthesis of esters can be achieved through several methods, with the most common being Fischer esterification, enzymatic synthesis, and transesterification.

Protocol 1: Fischer Esterification of Octanoic Acid with Pentanol

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[15]

Materials:

-

Octanoic acid

-

Pentan-1-ol

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Diethyl ether (or other suitable organic solvent)

-

Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, combine octanoic acid (1.0 equivalent) and an excess of pentan-1-ol (e.g., 3.0 equivalents). The excess alcohol helps to shift the equilibrium towards the product side.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether to dilute the mixture.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Enzymatic Synthesis of this compound

Enzymatic synthesis offers a milder and more selective alternative to acid-catalyzed esterification, often proceeding under solvent-free conditions. Lipases are commonly employed for this purpose.

Materials:

-

Octanoic acid

-

Pentan-1-ol

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Hexane (optional, for enzyme washing)

-

Shaking incubator or temperature-controlled shaker

Procedure:

-

In a suitable reaction vessel, combine equimolar amounts of octanoic acid and pentan-1-ol.

-

Add the immobilized lipase (typically 5-10% by weight of the total substrates).

-

Incubate the mixture at a controlled temperature (e.g., 40-60°C) with continuous agitation (e.g., 200 rpm) for 24-48 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC).

-

Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent like hexane, dried, and reused.

-

The liquid phase, containing the product this compound and any unreacted starting materials, can be purified by vacuum distillation.

Protocol 3: Transesterification for the Synthesis of Related Esters

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[16] This method is particularly useful for preparing different esters from a common starting ester. For example, preparing various alkyl octanoates from methyl octanoate.

Materials:

-

Methyl octanoate

-

Desired alcohol (e.g., ethanol, propanol, butanol)

-

Acid or base catalyst (e.g., sulfuric acid, sodium methoxide)

-

Apparatus for distillation

-

Organic solvent for workup

-

Standard workup reagents (as in Fischer esterification)

Procedure:

-

In a round-bottom flask, combine methyl octanoate (1.0 equivalent) with a large excess of the desired alcohol (e.g., 10 equivalents).

-

Add a catalytic amount of an acid (e.g., H₂SO₄) or a base (e.g., NaOCH₃).

-

Heat the reaction mixture to reflux. The methanol produced during the reaction has a lower boiling point and can be removed by distillation to drive the equilibrium towards the product.

-

Monitor the reaction by GC or TLC.

-

After completion, cool the reaction mixture and perform a standard aqueous workup similar to the Fischer esterification protocol to neutralize the catalyst and remove excess alcohol.

-

Purify the resulting ester by vacuum distillation.

Characterization of Esters

The successful synthesis of an ester is confirmed through various analytical techniques, with Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common and powerful tools.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an ester like this compound, the key characteristic absorption bands are:

-

C=O Stretch: A strong, sharp absorption band in the region of 1750-1735 cm⁻¹ . This is one of the most prominent peaks in the IR spectrum of an ester.

-

C-O Stretch: Two distinct C-O single bond stretching vibrations are observed. One, corresponding to the C-O bond of the carbonyl group, appears in the range of 1300-1000 cm⁻¹ . The other, from the O-alkyl bond, also falls within this region.

The absence of a broad O-H stretch (around 3300-2500 cm⁻¹) from the carboxylic acid starting material is a key indicator of a successful esterification reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and the chemical environment of the nuclei.

-

¹H NMR Spectroscopy:

-

The protons on the carbon adjacent to the ester oxygen (the pentyl group) will appear as a triplet at approximately δ 4.0 ppm .

-

The protons on the carbon adjacent to the carbonyl group (the α-protons of the octanoate chain) will resonate as a triplet around δ 2.2 ppm .

-

The other methylene (CH₂) protons of both the pentyl and octanoate chains will appear as multiplets in the region of δ 1.2-1.7 ppm .

-

The terminal methyl (CH₃) protons of both chains will appear as triplets around δ 0.9 ppm . The integration of these signals will correspond to the number of protons in each unique environment.

-

-

¹³C NMR Spectroscopy:

-

The carbonyl carbon (C=O) will show a characteristic signal in the downfield region, typically between δ 170-180 ppm .

-

The carbon atom of the pentyl group bonded to the oxygen will appear around δ 60-70 ppm .

-

The other aliphatic carbons of the pentyl and octanoate chains will resonate in the upfield region of the spectrum.

-

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the enzymatic synthesis of an ester, such as this compound.